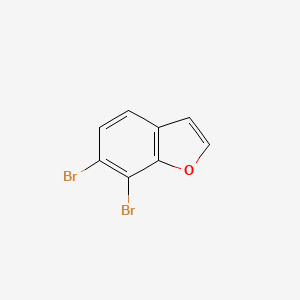
Dibromobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromobenzofuran is a chemical compound with the molecular formula C8H4Br2O. It is a derivative of benzofuran, where two bromine atoms are substituted at the 2 and 3 positions of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromobenzofuran can be synthesized through several methods. One common approach involves the bromination of benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Dibromobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: this compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction Reactions: this compound can undergo oxidation to form dibromoquinone derivatives or reduction to yield dibromohydrobenzofuran.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products: The major products formed from these reactions include various substituted benzofurans, dibromoquinones, and dibromohydrobenzofurans .
Scientific Research Applications
Dibromobenzofuran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: this compound derivatives have shown potential as antitumor agents, protein tyrosine phosphatase-1B inhibitors, and antimycobacterial agents.
Materials Science: The compound is used in the development of functional materials, such as ambipolar materials for electronic applications.
Mechanism of Action
The mechanism of action of dibromobenzofuran and its derivatives involves interactions with specific molecular targets. For example, as an antitumor agent, it may inhibit key enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
2,3,5-Tribromobenzofuran: Another brominated derivative of benzofuran with three bromine atoms.
2-Nitrobenzofuran: A nitro-substituted benzofuran with different chemical properties and applications.
Uniqueness: Dibromobenzofuran is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzofuran derivatives. Its ability to undergo regioselective reactions makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
104155-13-7 |
|---|---|
Molecular Formula |
C8H4Br2O |
Molecular Weight |
275.92 g/mol |
IUPAC Name |
6,7-dibromo-1-benzofuran |
InChI |
InChI=1S/C8H4Br2O/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H |
InChI Key |
KAOMITMPVNTTIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CO2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14161856.png)
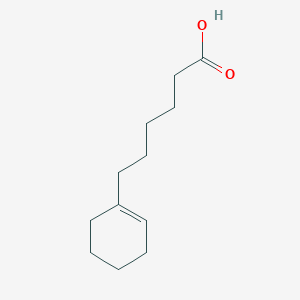
![4-Methyl-3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid](/img/structure/B14161878.png)
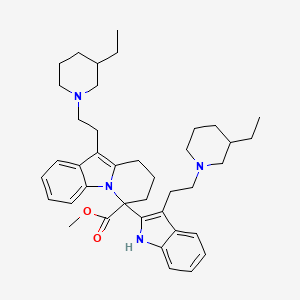
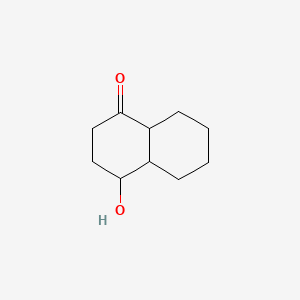
![4-(4-methylphenyl)-1-sulfanyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B14161903.png)
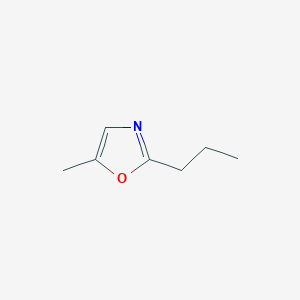
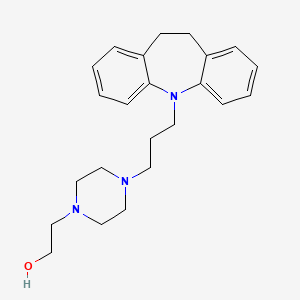
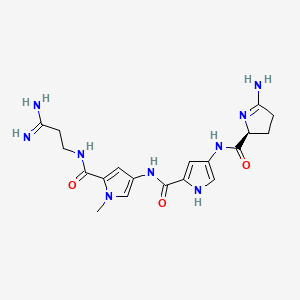
![1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone](/img/structure/B14161927.png)
![3-[[4-[4-[(2,3-Dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol](/img/structure/B14161929.png)
![3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol](/img/structure/B14161931.png)

![methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14161949.png)
